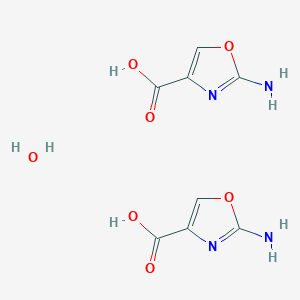
4-Tert-butilbenceno-1-sulfonil fluoruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylbenzene-1-sulfonyl fluoride is a sulfonate compound with the molecular formula C10H13FO2S and a molecular weight of 216.27 g/mol. It is a colorless liquid that is soluble in organic solvents and has been of interest to scientists for its potential use in various fields of research and industry.
Aplicaciones Científicas De Investigación
4-Tert-butylbenzene-1-sulfonyl fluoride has several scientific research applications:
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for potential use in drug development as a pharmacophore for enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Direcciones Futuras
Sulfonyl fluorides, including “4-Tert-butylbenzene-1-sulfonyl fluoride”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides open new horizons for the practical applications of these compounds .
Mecanismo De Acción
Target of Action
The primary target of 4-Tert-butylbenzene-1-sulfonyl fluoride is Prothrombin , a protein involved in blood homeostasis .
Mode of Action
It is known that substituted benzene compounds can undergo electrophilic substitution reactions . The influence a substituent exerts on the reactivity of a benzene ring may be explained by the interaction of two effects: Inductive and Conjugation Effects .
Biochemical Pathways
It is known that benzene derivatives can influence reactivity in a profound manner, affecting various biochemical pathways .
Result of Action
It is known that the compound has potential use in various fields of research and industry.
Action Environment
It is known that the compound’s reactivity can be influenced by the electron donating or electron withdrawing influence of the substituents, as measured by molecular dipole moments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylbenzene-1-sulfonyl fluoride typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with a fluoride source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common fluoride sources include potassium fluoride or cesium fluoride, and the reaction is often conducted in an aprotic solvent such as acetonitrile or dimethylformamide .
Industrial Production Methods
Industrial production methods for 4-Tert-butylbenzene-1-sulfonyl fluoride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between 4-tert-butylbenzenesulfonyl chloride and a fluoride source, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic aromatic substitution: The tert-butyl group on the benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, with reactions typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Major Products
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic aromatic substitution: Products include nitro, halogenated, and sulfonated derivatives of 4-tert-butylbenzene.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Tert-butylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
4-Tert-butylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonic acid analogs. The sulfonyl fluoride group is less reactive towards hydrolysis, making it more stable under aqueous conditions .
Propiedades
IUPAC Name |
4-tert-butylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGHXAOUCWPSDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092278-50-6 |
Source


|
| Record name | 1092278-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)




![5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389283.png)
![methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2389285.png)
![(9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)

![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether](/img/structure/B2389290.png)


